molecular formula C33H23NO5 B12046895 dimethyl 3-(4-phenylbenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate CAS No. 618069-75-3

dimethyl 3-(4-phenylbenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate

Cat. No.: B12046895
CAS No.: 618069-75-3
M. Wt: 513.5 g/mol
InChI Key: AJDBSBFXNOONAB-UHFFFAOYSA-N
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Description

Dimethyl 3-(4-phenylbenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate is a polycyclic heteroaromatic compound featuring a naphthoindolizine core fused with a 4-phenylbenzoyl substituent at position 3 and dimethyl ester groups at positions 1 and 2. The naphtho[2,1-e]indolizine scaffold distinguishes it from simpler indolizine derivatives by incorporating an extended aromatic system, which enhances π-π stacking interactions and may influence photophysical or pharmacological properties.

Properties

CAS No.

618069-75-3

Molecular Formula

C33H23NO5

Molecular Weight

513.5 g/mol

IUPAC Name

dimethyl 3-(4-phenylbenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate

InChI

InChI=1S/C33H23NO5/c1-38-32(36)28-27-19-17-25-24-11-7-6-10-22(24)16-18-26(25)34(27)30(29(28)33(37)39-2)31(35)23-14-12-21(13-15-23)20-8-4-3-5-9-20/h3-19H,1-2H3

InChI Key

AJDBSBFXNOONAB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OC)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C=CC6=CC=CC=C63

Origin of Product

United States

Preparation Methods

1,3-Dipolar Cycloaddition for Indolizine Core Formation

The indolizine core is typically constructed via 1,3-dipolar cycloaddition between pyridinium ylides and electron-deficient alkynes. For the target compound, this step involves:

Reagents :

  • Pyridinium salt precursor : 4-Methoxy-1-(2-(4-phenylbenzoyl)-2-oxoethyl)pyridinium bromide.

  • Dipole acceptor : Diethyl acetylenedicarboxylate (DEAD) or analogous alkynes.

Mechanism :

  • Generation of a pyridinium ylide through deprotonation using K₂CO₃ or NaH.

  • [3+2] Cycloaddition with DEAD, forming the indolizine skeleton.

  • Subsequent aromatization via elimination of HBr or methanol.

Optimization Data :

ParameterOptimal ConditionYield (%)
BaseK₂CO₃ in DMF72–77
TemperatureRoom temperature69
Reaction Time30–60 minutes75

Limitations :

  • Regioselectivity challenges with asymmetrical alkynes.

  • Competing side reactions during ylide formation.

Friedel-Crafts Benzoylation for Aryl Ketone Installation

The 4-phenylbenzoyl group is introduced via Friedel-Crafts acylation after indolizine core formation:

Reagents :

  • Acylating agent : 4-Phenylbenzoyl chloride.

  • Catalyst : AlCl₃ or FeCl₃ in dichloromethane.

Procedure :

  • Dissolve the indolizine intermediate in anhydrous DCM under N₂.

  • Add AlCl₃ (1.2 equiv) followed by 4-phenylbenzoyl chloride (1.1 equiv) dropwise.

  • Stir at 0°C for 2 hours, then warm to room temperature overnight.

Yield : 58–65% after column chromatography (hexane/EtOAc 4:1).

Challenges :

  • Over-acylation at electron-rich positions.

  • Catalyst quenching requires careful workup to avoid hydrolysis.

Esterification of Carboxylic Acid Intermediates

The final dicarboxylate groups are installed via esterification:

Method A: Diazomethane Quenching

  • Treat the dicarboxylic acid with excess diazomethane in Et₂O.

  • Advantages: High yields (>90%), minimal byproducts.

  • Caution : Diazomethane’s toxicity and explosivity necessitate specialized equipment.

Method B: Acid-Catalyzed Esterification

  • Reflux with methanol and H₂SO₄ (2% v/v) for 12 hours.

  • Yield: 78–82% after neutralization and extraction.

Palladium-Catalyzed Cycloaromatization

An alternative route employs Pd(II)-mediated dehydrogenative coupling to fuse the naphthalene and indolizine moieties:

Substrates :

  • 2-Phenylimidazo[1,2-a]pyridine.

  • Internal alkyne (e.g., diphenylacetylene).

Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Oxidant: Cu(OAc)₂ (2 equiv) in toluene at 110°C.

Key Observations :

  • Regioselectivity : Pd(II) favors naphtho[2,1-e] fusion over other isomers.

  • Yield : 63–68% with electron-deficient alkynes.

Mechanistic Insight :

  • Oxidative addition of Pd(II) to the C–H bond.

  • Alkyne insertion forming a palladacycle.

  • Reductive elimination to release the fused product.

Continuous-Flow Photochemical Approaches

Recent advances utilize flow reactors to enhance photochemical steps:

Setup :

  • Reactor : Borosilicate glass coil (ID 1.0 mm, volume 10 mL).

  • Light source : 450 W Hg lamp with Pyrex filter (λ > 300 nm).

Process :

  • Pump a solution of the cycloadduct precursor (0.1 M in MeOH/H₂O) at 3.4 g/h.

  • Residence time: 30 minutes.

  • Collect output and concentrate under reduced pressure.

Advantages :

  • 40% higher throughput vs. batch reactors.

  • Suppressed dimerization side reactions.

Crystallographic and Spectroscopic Characterization

X-ray Diffraction Data :

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.734(2)
b (Å)7.891(1)
c (Å)15.216(3)
β (°)102.34(1)

FT-IR Peaks :

  • 1725 cm⁻¹ (ester C=O stretch).

  • 1660 cm⁻¹ (aryl ketone C=O).

  • 1590 cm⁻¹ (aromatic C=C) .

Chemical Reactions Analysis

Dimethyl 3-(4-phenylbenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of dimethyl 3-(4-phenylbenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound belongs to a broader class of indolizine dicarboxylates modified at position 3 with aromatic ketones. Key structural analogs include:

Compound Name Core Structure Position 3 Substituent Ester Groups Key Properties Reference
Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5a) Indolizine 4-cyanobenzoyl Diethyl COX-2 inhibition (IC₅₀ = 0.18 µM), comparable to indomethacin
Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5c) Indolizine 4-bromobenzoyl Diethyl Monoclinic crystal system (P 21/n), C–H···π interactions
Dimethyl 3-benzoyl-7-(2-pyridin-2-yl-vinyl)indolizine-1,2-dicarboxylate (5a) Indolizine Benzoyl + pyridinyl Dimethyl Fluorescent (bright yellow needles), mp 193–195 °C
Diethyl 3-(4-methoxybenzoyl)indolizine-1,2-dicarboxylate Indolizine 4-methoxybenzoyl Diethyl Synthesized in 83% yield, yellow solid


Key Observations:

  • Ester Group Influence: The dimethyl ester groups in the target compound may confer distinct solubility and reactivity compared to diethyl analogs.
  • Aromatic Substituents: The 4-phenylbenzoyl group introduces steric bulk and extended conjugation, which could enhance hydrophobic interactions in biological systems compared to smaller substituents like 4-cyano or 4-bromo groups .

Pharmacological and Physicochemical Properties

COX-2 Inhibition: Indolizine dicarboxylates with electron-withdrawing groups (e.g., 4-cyano, 4-bromo) exhibit potent COX-2 inhibition. For example, compound 5a (IC₅₀ = 0.18 µM) outperformed reference drugs like indomethacin (IC₅₀ = 0.21 µM) due to hydrophobic interactions with COX-2’s active site . The target compound’s 4-phenylbenzoyl group may further enhance these interactions.

Crystallography: Analog 5c crystallized in a monoclinic system (P 21/n) with intermolecular hydrogen bonds and C–H···π interactions stabilizing its structure . The naphthoindolizine core in the target compound could adopt a similar packing motif but with increased planarity.

The target compound’s extended aromatic system may amplify this property .

Methodological and Computational Insights

  • Reaction Screening : Methodological studies on dimethyl indolizine-1,2-dicarboxylate derivatives highlight solvent and temperature dependencies. For example, DCM/NaOH systems at room temperature optimize yields for dimethyl esters .
  • Molecular Modeling : Hydrophobic interactions dominate COX-2 binding, as shown by docking studies for analogs like 5a–e . The target compound’s 4-phenylbenzoyl group is predicted to engage in π-stacking with Tyr385 and Val523 residues.

Biological Activity

Dimethyl 3-(4-phenylbenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the available literature on its biological activity, focusing on anticancer properties, mechanisms of action, and related derivatives.

Overview of Indolizine Derivatives

Indolizines are a class of heterocyclic compounds known for their diverse biological activities. Recent studies have highlighted the anticancer potential of various indolizine derivatives, including pyrido[2,3-b]indolizine compounds that exhibit significant cytotoxic effects against colorectal cancer (CRC) cell lines while remaining non-toxic to normal fibroblast cells. This suggests that structural modifications in indolizines can enhance their therapeutic efficacy against cancer cells without harming normal tissues .

Anticancer Activity

Research indicates that this compound may possess notable anticancer properties. The compound's structure allows for interactions with various cellular targets, potentially leading to apoptosis in cancer cells.

Key Findings:

  • Cell Line Studies: In vitro studies have shown that indolizine derivatives can induce cell cycle arrest in the S and G2/M phases, leading to inhibited proliferation of cancer cells .
  • Mechanism of Action: The presence of hydroxyl groups in specific positions on the aromatic substituents has been linked to enhanced anticancer activity. These modifications may influence the compound's ability to interact with DNA or other cellular components involved in cell cycle regulation .

Case Studies and Experimental Data

A series of experiments conducted on various indolizine derivatives provide insights into their biological activities:

CompoundCell Lines TestedIC50 (µM)Mechanism
Pyrido[2,3-b]indolizineHCT116 (CRC)5.0Induces apoptosis via caspase activation
This compoundHT-29 (CRC)TBDPotential DNA intercalation

Note: The IC50 values indicate the concentration required to inhibit cell growth by 50%. Further studies are needed to determine the exact IC50 for this compound.

Structural Insights

The structural characteristics of this compound play a crucial role in its biological activity. The naphtho and phenyl groups contribute to its lipophilicity and ability to penetrate cell membranes effectively.

Structural Features:

  • Naphthoquinone Core: This core structure is known for its ability to undergo redox cycling, which may contribute to its cytotoxic effects.
  • Phenyl Substituent: The presence of a phenyl group can enhance interactions with biological macromolecules, potentially increasing the compound's efficacy as an anticancer agent.

Q & A

Q. What are the recommended synthetic routes for dimethyl 3-(4-phenylbenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate, and how can reaction conditions be optimized for yield improvement?

A common synthetic approach involves multi-step condensation and cyclization reactions. For example, analogous indolizine derivatives are synthesized via refluxing substituted aldehydes with triazole precursors in ethanol, catalyzed by glacial acetic acid, followed by solvent evaporation and filtration . Optimization strategies include adjusting stoichiometric ratios (e.g., 1:1 molar equivalents of reactants), controlling reflux duration (e.g., 4–7 hours), and using aprotic solvents to minimize side reactions . Yield improvements may also involve stepwise temperature gradients (e.g., −35°C for intermediate stabilization) .

Q. How should researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

Structural confirmation requires a combination of NMR (¹H/¹³C for functional groups), IR (to confirm carbonyl and ester moieties), and mass spectrometry (for molecular ion validation). X-ray crystallography, as demonstrated for related indolizine dicarboxylates, provides definitive stereochemical data . Computational methods like DFT (Density Functional Theory) can predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometries for docking studies .

Q. What preliminary assays are suitable for screening the biological activity of this compound?

Initial screens should focus on enzyme inhibition (e.g., kinase or protease assays) and cytotoxicity (MTT assay in cancer cell lines). For antioxidant potential, follow protocols from phytochemical studies, including DPPH radical scavenging and total phenolic content quantification . Dose-response curves (0.1–100 µM) and triplicate replicates are critical for reliability .

Advanced Research Questions

Q. What experimental designs are appropriate for evaluating the environmental fate of this compound in aquatic systems?

Long-term environmental studies should adopt methodologies from Project INCHEMBIOL, including:

  • Abiotic degradation : Hydrolysis/photolysis under controlled pH/UV conditions.
  • Biotic degradation : Microbial consortia exposure with LC-MS monitoring of metabolites .
  • Partitioning studies : Measure log P (octanol-water) and soil adsorption coefficients (Kd) to model bioaccumulation risks .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Contradictions often arise from variations in purity (e.g., <98% vs. >99% by HPLC ), assay conditions (e.g., serum-containing vs. serum-free media), or structural analogs with differing substituents. To resolve discrepancies:

  • Validate compound purity via HPLC-UV/HRMS .
  • Replicate assays using standardized protocols (e.g., CLSI guidelines).
  • Perform meta-analyses to identify confounding variables (e.g., cell line specificity) .

Q. What advanced techniques are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?

Systematic SAR studies require:

  • Regioselective modifications : Introduce electron-withdrawing/donating groups (e.g., fluorine, methoxy) at the 4-phenylbenzoyl or indolizine positions .
  • In silico docking : Use AutoDock Vina to predict binding affinities for targets like kinases or GPCRs .
  • Pharmacophore mapping : Identify critical interaction sites using Schrödinger Suite or MOE .

Q. How can researchers design robust assays to evaluate photophysical properties for fluorescence applications?

For fluorescence studies:

  • Measure quantum yield using integrating sphere setups with reference standards (e.g., quinine sulfate).
  • Conduct solvatochromism assays in solvents of varying polarity to assess emission shifts .
  • Perform time-resolved fluorescence to determine excited-state lifetimes (e.g., TCSPC methods) .

Methodological Considerations

Q. What purification techniques ensure high stereochemical purity of this compound?

Advanced purification methods include:

  • Preparative HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 95:5).
  • Chiral chromatography : Employ amylose- or cellulose-based columns for enantiomeric resolution .
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) for crystal lattice formation .

Q. How should researchers validate the stability of this compound under physiological conditions?

Conduct accelerated stability studies :

  • Incubate in PBS (pH 7.4) and human liver microsomes at 37°C.
  • Monitor degradation via LC-MS/MS at 0, 6, 12, and 24 hours.
  • Compare with control samples stored at −80°C .

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